molecular formula C20H17ClO3 B11122356 8-chloro-7-[(3-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(3-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11122356
M. Wt: 340.8 g/mol
InChI Key: BHGJKTGXOUPZAX-UHFFFAOYSA-N
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Description

8-Chloro-7-[(3-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: is a chemical compound with the following properties:

    Molecular Formula: CHClO

    Molecular Weight: 340.800 Da

    ChemSpider ID: 2068939

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions may vary based on the specific context. Major products formed from these reactions would depend on the reaction type and starting materials.

Scientific Research Applications

Here are some potential scientific research applications of this compound:

    Chemistry: Investigating its reactivity, stability, and potential as a building block for other molecules.

    Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids) and its impact on cellular processes.

    Medicine: Exploring its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer effects.

    Industry: Assessing its use in materials science, catalysis, or other industrial applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets (e.g., receptors, enzymes) and modulates relevant pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers can explore related compounds to highlight its uniqueness. Unfortunately, I don’t have a list of similar compounds at the moment.

Properties

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

8-chloro-7-[(3-methylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H17ClO3/c1-12-4-2-5-13(8-12)11-23-19-10-18-16(9-17(19)21)14-6-3-7-15(14)20(22)24-18/h2,4-5,8-10H,3,6-7,11H2,1H3

InChI Key

BHGJKTGXOUPZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

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